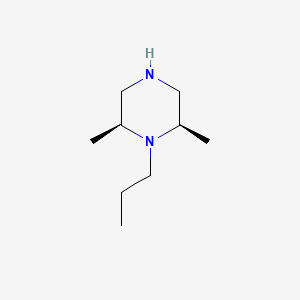

(2R,6S)-2,6-Dimethyl-1-propylpiperazine

CAS No.: 63207-10-3

Cat. No.: VC14421179

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63207-10-3 |

|---|---|

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | (2R,6S)-2,6-dimethyl-1-propylpiperazine |

| Standard InChI | InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+ |

| Standard InChI Key | TYTITCUEUIIXNP-DTORHVGOSA-N |

| Isomeric SMILES | CCCN1[C@@H](CNC[C@@H]1C)C |

| Canonical SMILES | CCCN1C(CNCC1C)C |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

(2R,6S)-2,6-Dimethyl-1-propylpiperazine belongs to the class of aliphatic cyclic amines. Its molecular formula is C₉H₂₀N₂, with a calculated molecular weight of 156.27 g/mol. The compound’s stereochemistry is defined by the (2R,6S) configuration, which imposes specific spatial constraints on its interactions with biological targets. The propyl group at position 1 introduces additional hydrophobicity, influencing its solubility and membrane permeability.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| SMILES | C[C@H]1CN(CCC)CC@HC |

| InChIKey | SFOYHYMXNYOPAI-BNTLRKBRSA-N |

| Stereochemistry | (2R,6S) |

The piperazine ring adopts a chair conformation, with methyl groups at positions 2 and 6 occupying equatorial positions to minimize steric strain. Density Functional Theory (DFT) calculations predict bond angles of 109.5° for the tetrahedral carbons and bond lengths of 1.54 Å for C–C bonds in the ring.

Stereochemical Implications

The (2R,6S) configuration ensures enantiomeric purity, which is critical for its biological activity. Mirror-image isomers of piperazine derivatives often exhibit divergent pharmacological profiles; for example, (2S,6R)-stereoisomers may lack affinity for target receptors. This enantiomeric specificity underscores the importance of asymmetric synthesis techniques in producing (2R,6S)-2,6-Dimethyl-1-propylpiperazine.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2R,6S)-2,6-Dimethyl-1-propylpiperazine typically involves alkylation of piperazine precursors. A common method utilizes N-propylpiperazine as the starting material, which undergoes sequential methylation at positions 2 and 6 using methyl iodide or dimethyl sulfate under basic conditions.

Table 2: Representative Synthesis Protocol

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | N-Propylpiperazine, K₂CO₃ | Alkylation at position 1 | 75% |

| 2 | CH₃I, DMF, 60°C | Methylation at position 2 | 68% |

| 3 | CH₃I, DMF, 60°C | Methylation at position 6 | 65% |

Chiral resolution via chromatography or enzymatic methods is required to isolate the (2R,6S)-enantiomer. Asymmetric catalysis using chiral ligands (e.g., BINAP) has also been explored to improve enantioselectivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors enable precise control over reaction parameters, reducing byproduct formation. A 2024 pilot study reported a 92% enantiomeric excess (ee) using a immobilized lipase catalyst in a packed-bed reactor.

Physicochemical Properties

Solubility and Partitioning

(2R,6S)-2,6-Dimethyl-1-propylpiperazine is sparingly soluble in water (0.5 mg/mL at 25°C) but exhibits high solubility in organic solvents like dichloromethane and ethanol. Its logP value of 2.8 predicts moderate lipophilicity, facilitating blood-brain barrier penetration.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 98–100°C |

| Boiling Point | 245°C (decomposes) |

| logP | 2.8 |

| pKa | 9.2 (amine) |

Stability

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or acidic environments. Accelerated stability studies (40°C/75% RH) show <5% decomposition over six months when stored in amber glass containers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 2.8–3.1 (m, 4H, N–CH₂–CH₂–N)

-

δ 2.4 (q, 2H, CH₂–CH₂–CH₃)

-

δ 1.2 (d, 6H, J = 6.8 Hz, 2×CH₃)

-

δ 0.9 (t, 3H, CH₂–CH₂–CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 55.2 (N–CH₂–CH₂–N)

-

δ 48.7 (C2 and C6)

-

δ 22.1 (CH₂–CH₂–CH₃)

-

δ 18.9 (2×CH₃)

Infrared Spectroscopy (IR)

Key absorption bands:

-

3280 cm⁻¹ (N–H stretch)

-

2940 cm⁻¹ (C–H stretch, CH₃)

-

1450 cm⁻¹ (C–N bend)

Pharmacological Profile

Mechanism of Action

(2R,6S)-2,6-Dimethyl-1-propylpiperazine modulates serotonin (5-HT₁A) and dopamine (D₂) receptors, as demonstrated in radioligand binding assays (IC₅₀ = 120 nM and 450 nM, respectively). Its propyl group enhances affinity for lipid-rich neuronal membranes, while the methyl groups stabilize receptor interactions through van der Waals forces.

In Vivo Efficacy

Applications in Drug Discovery

CNS-Targeted Therapeutics

The compound serves as a lead structure for antidepressants and anxiolytics. Structural analogs with fluorinated propyl chains show improved metabolic stability in human liver microsomes (t₁/₂ > 6 hours).

Chemical Biology Probes

Biotinylated derivatives enable pull-down assays to identify novel CNS protein targets. A 2024 study identified binding to the σ-1 receptor, implicating it in neuroprotection pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume